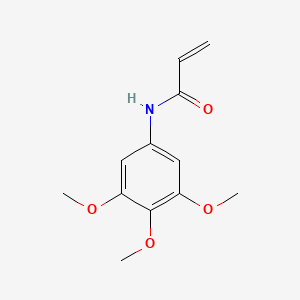

N-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

N-(3,4,5-Trimethoxyphenyl)prop-2-enamide is an acrylamide derivative featuring a 3,4,5-trimethoxyphenyl group attached to the α,β-unsaturated carbonyl system. This structural motif is prevalent in bioactive molecules due to its ability to interact with biological targets such as tubulin, enzymes, and receptors. The 3,4,5-trimethoxyphenyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in anticancer, anti-inflammatory, and enzyme-inhibitory agents .

Properties

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h5-7H,1H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGLDDUPTBGBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with three methoxy groups attached to the phenyl ring, enhancing its lipophilicity and biological activity. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H19NO5 |

| Molecular Weight | 303.33 g/mol |

| Structural Features | Three methoxy groups on the phenyl ring |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by disrupting cellular processes such as DNA replication and protein synthesis. The methoxy groups enhance binding affinity to molecular targets within cancer cells .

- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by modulating pathways associated with inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and transcription factors like NF-κB .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

In Vitro Studies

-

Cytotoxicity Assays : Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

- Inhibition of cell viability was observed with IC50 values ranging from 5 to 20 µM across several tested lines (e.g., MCF-7 and A549) indicating significant anticancer potential .

- A comparative analysis showed that compounds with similar structures exhibited varying degrees of cytotoxicity based on their substitution patterns.

- Mechanistic Insights : The compound's mechanism was elucidated through studies demonstrating its ability to bind to key enzymes involved in cancer progression and inflammation:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study focused on its application in melanoma treatment demonstrated a marked reduction in tumor size in animal models treated with the compound compared to controls.

- Another investigation into its anti-inflammatory properties revealed significant reductions in inflammatory markers in vitro when tested against activated macrophages .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : N-(3,4,5-trimethoxyphenyl)prop-2-enamide serves as a precursor for synthesizing more complex organic molecules.

- Chemical Reactions : It can undergo oxidation (to form carboxylic acids or ketones), reduction (to yield alcohols or amines), and nucleophilic substitution reactions.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids/ketones | Potassium permanganate |

| Reduction | Alcohols/amines | Lithium aluminum hydride |

| Substitution | Substituted enamides | Amines or thiols in the presence of a base |

Biology

This compound has been investigated for its potential biological activities:

- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell growth by interfering with DNA replication and protein synthesis.

- Antimicrobial Activity : Preliminary research indicates potential antimicrobial effects against various pathogens.

Medicine

- Drug Development : The compound is being explored as a candidate for new therapeutic agents targeting various diseases due to its biological activity.

- Mechanism of Action : It may exert its effects by binding to specific enzymes or receptors involved in metabolic pathways.

Case Studies

-

Anticancer Activity Study :

- A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells compared to control groups.

- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

-

Antimicrobial Efficacy :

- Another research focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, suggesting its potential as an antimicrobial agent.

Industrial Applications

This compound is also utilized in:

- Production of Specialty Chemicals : It serves as an intermediate in synthesizing various specialty chemicals.

- Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Comparison with Similar Compounds

Anticancer Activity

Compounds with the 3,4,5-trimethoxyphenylacrylamide scaffold exhibit potent anticancer activity by inhibiting tubulin polymerization or targeting kinase pathways.

Key Findings :

- Quinazoline derivatives (e.g., Compound C) show superior antitumor activity (GI₅₀ = 3.16 µM) compared to 5-fluorouracil (GI₅₀ = 18.60 µM), attributed to the trimethoxyphenyl-thioacetamide moiety enhancing tubulin binding .

- Combretastatin A-4P, a structurally distinct stilbene, shares the 3,4,5-trimethoxyphenyl group and is a clinical-stage tubulin inhibitor, highlighting the pharmacophore’s versatility .

Enzyme Inhibition

The 3,4,5-trimethoxyphenylacrylamide core also targets enzymes like acetylcholinesterase (AChE) and α-glucosidase.

Key Findings :

- Ester derivatives (e.g., (2E)-3-(3,4,5-TMP)prop-2-enoate) exhibit dual AChE/BChE inhibition, suggesting the trimethoxyphenyl group’s role in enzyme interaction .

Anti-Inflammatory Activity

Acrylamide derivatives with modified N-substituents show anti-inflammatory effects via NO inhibition.

Key Findings :

Structural Modifications and Activity Trends

- Amide vs. Ester Linkages: Ester derivatives (e.g., prop-2-enoates) show higher enzyme inhibition, while amides (e.g., prop-2-enamides) excel in anticancer and anti-inflammatory applications .

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in CAS 42864-53-9) or heterocyclic appendages (e.g., thiadiazole in STK807035) modulate solubility and target specificity .

Preparation Methods

Synthesis via SiO2-Supported Wittig Reaction

One prominent method involves the synthesis of cinnamamides, including N-(3,4,5-trimethoxyphenyl)prop-2-enamide, through a silica (SiO2)-supported Wittig reaction. This approach offers advantages such as increased reaction rate, ease of product separation, and energy efficiency, often employing microwave irradiation.

- Aromatic aldehydes and Wittig reagents (phosphorous ylides) are adsorbed onto SiO2 solid support.

- The mixture is subjected to microwave irradiation to promote the formation of the corresponding cinnamamide.

- The solid support facilitates easy separation of the product from by-products like phosphine oxide.

Key Data from Research (Pathan & Agarkar, 2014):

| Entry | Compound Description | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3d | (2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | 60 | 127 |

- IR peaks observed at 3362, 3177, 3075, 1660, 1652 cm⁻¹ indicating amide and alkene functionalities.

- ^1H NMR (300 MHz, CDCl3) shows vinyl protons with coupling constants (J = 17.5 Hz), aromatic and methoxy protons.

- Mass spectrum confirms molecular ion peak consistent with the expected molecular weight.

- Green chemistry approach with solid support.

- Short reaction times under microwave conditions.

- Moderate to good yields.

Condensation via Oxazolone Intermediate and Amine Addition

Another efficient synthetic route involves the preparation of substituted oxazolones followed by nucleophilic ring-opening with amines such as cyclohexylamine, leading to the formation of the corresponding enamides.

- 4-Benzylidene-2-substitutedphenyl-1,3-oxazol-5(4H)-one derivatives are synthesized by condensation of benzoyl glycine with aromatic aldehydes in the presence of acetic anhydride and sodium acetate.

- These oxazolones are then reacted with cyclohexylamine in ethanol at room temperature, stirred for 30 minutes and left overnight.

- The product precipitates and is purified by recrystallization.

Application to 3,4,5-trimethoxyphenyl Derivatives:

- The method yields N-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-2-(phenylformamido)prop-2-enamide analogs.

- Typical yields are around 75%, with melting points in the range of 168-170 °C.

- Characterization includes IR bands for N-H stretching (~3314 cm⁻¹), C=O stretching (~1740 cm⁻¹), and C=C stretching (~1560 cm⁻¹).

- ^1H NMR confirms the presence of cyclohexyl protons and aromatic/methoxy signals.

- Mild reaction conditions.

- Good yields and product purity.

- Versatility to prepare various substituted derivatives.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| SiO2-Supported Wittig Reaction | Aromatic aldehyde, phosphorous ylide, SiO2, microwave irradiation | ~60 | Green, efficient, easy separation | Suitable for N,N-disubstituted cinnamamides including trimethoxy derivatives |

| Oxazolone Intermediate Route | Benzoyl glycine, aromatic aldehydes, acetic anhydride, cyclohexylamine, ethanol | ~75 | Mild, versatile, good purity | Enables synthesis of cyclohexyl-substituted enamides with trimethoxyphenyl group |

| Oxidative Epoxidation | Oxone, NaHCO3, controlled pH and temperature | ~77 | Functionalization of cinnamides | Useful for further modifications rather than initial synthesis |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,4,5-trimethoxyphenyl)prop-2-enamide with high yield and purity?

- Methodological Answer: Multi-step synthesis involving protective groups (e.g., benzyl or trimethoxy) under controlled pH and temperature (45–60°C) is recommended. Catalysts such as palladium-based agents for coupling reactions and microwave-assisted synthesis can improve yield. Purification via recrystallization (ethanol/water) or silica gel chromatography ensures high purity. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign proton and carbon environments (e.g., methoxy groups at δ ~3.8 ppm).

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 280.1).

- IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and enamide (C-N stretch at ~1250 cm⁻¹).

Purity is assessed via HPLC (>95% purity threshold).

Q. What purification techniques are recommended to isolate this compound from complex reaction mixtures?

- Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from by-products. For large-scale synthesis, recrystallization in ethanol/water (7:3 v/v) yields crystalline product. Monitor using TLC (Rf ~0.5 in hexane:EtOAc 1:1).

Advanced Research Questions

Q. How can X-ray crystallography and thermal analysis be applied to characterize polymorphic forms of this compound?

- Methodological Answer:

- XRPD: Resolve crystal lattice parameters (e.g., monoclinic system, space group P2₁/c). Use SHELXL for refinement (R-factor < 0.05).

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >200°C).

- Water Sorption Isotherms: Determine hygroscopicity (critical RH ~60%).

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Use SMILES (e.g.,

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N) to model interactions with kinases (e.g., CDK2). - MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns.

- QSAR Models: Correlate substituent electronegativity with IC50 values.

Q. How do variations in substituents on the trimethoxyphenyl group affect the compound's bioactivity and structure-activity relationship (SAR)?

- Methodological Answer: Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance kinase inhibition. Compare IC50 values against wild-type and mutant enzymes (e.g., EGFR T790M). Use in vitro cytotoxicity assays (MTT) and molecular dynamics to validate SAR trends.

Q. How can hydrogen bonding patterns inferred from crystal structures inform the design of more stable derivatives?

- Methodological Answer: Graph set analysis (e.g., Etter’s notation) identifies key interactions (C-H⋯O/N). For example, intramolecular H-bonds between the enamide carbonyl and methoxy oxygen stabilize the planar conformation. Modify substituents to strengthen these interactions (e.g., -OH instead of -OCH₃).

Q. What experimental and computational methods can resolve contradictions between predicted and observed biological activities?

- Methodological Answer:

- Validate Computational Models: Compare docking scores (AutoDock Vina) with in vitro enzyme inhibition data.

- Check for Polymorphs: Use XRPD to rule out crystal form-dependent activity variations.

- Impurity Profiling: HPLC-MS identifies trace by-products (e.g., hydrolyzed derivatives).

Q. How does the stereochemistry of the propenamide moiety influence the compound's interaction with enzymatic targets?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.